![molecular formula C9H8F4OS B14346475 4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol CAS No. 90314-94-6](/img/structure/B14346475.png)
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is a chemical compound characterized by the presence of a phenol group substituted with a tetrafluoropropyl sulfanyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol typically involves the reaction of phenol with a tetrafluoropropyl sulfanyl precursor under controlled conditions. One common method involves the nucleophilic substitution reaction where phenol reacts with 2,2,3,3-tetrafluoropropyl sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group, facilitated by the electron-donating nature of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the tetrafluoropropyl sulfanyl group can enhance lipophilicity and membrane permeability. These properties enable the compound to modulate biological pathways, potentially affecting enzyme activity, signal transduction, and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2,2,3,3-Tetrafluoropropyl)thio]phenol: Similar structure but with a thioether linkage instead of a sulfanyl group.
4-[(2,2,3,3-Tetrafluoropropyl)methoxy]phenol: Contains a methoxy group instead of a sulfanyl group.
4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol: Features an amino group in place of the sulfanyl group.
Uniqueness
4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is unique due to the presence of the tetrafluoropropyl sulfanyl group, which imparts distinct electronic and steric effects. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
90314-94-6 |
|---|---|
Formule moléculaire |
C9H8F4OS |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
4-(2,2,3,3-tetrafluoropropylsulfanyl)phenol |
InChI |
InChI=1S/C9H8F4OS/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7/h1-4,8,14H,5H2 |
Clé InChI |
YUFFMJWSTOGEIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


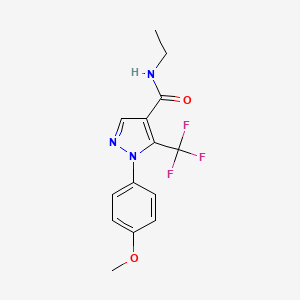
![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
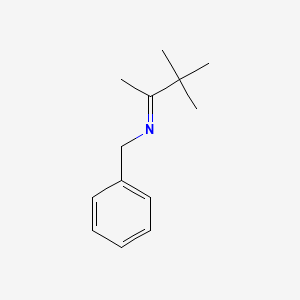
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)
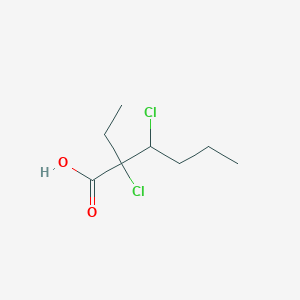

![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![9,10-Diazadispiro[3.0.3~5~.3~4~]undecane](/img/structure/B14346423.png)
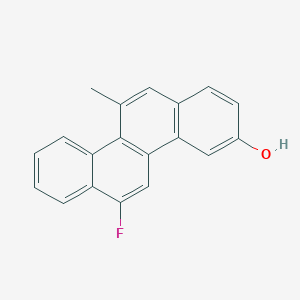
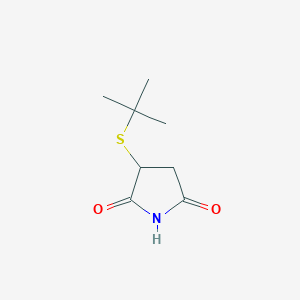

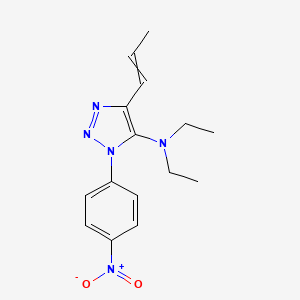
![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
